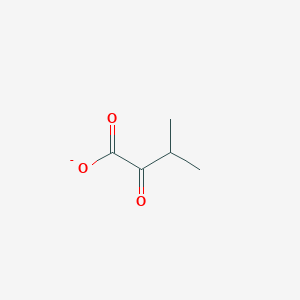

3-Methyl-2-oxobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methyl-2-oxobutanoate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-methyl-2-oxobutanoic acid, arising from deprotonation of the carboxy group. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 2-oxo monocarboxylic acid anion, an oxo fatty acid anion and a branched-chain fatty acid anion. It derives from a butyrate. It is a conjugate base of a 3-methyl-2-oxobutanoic acid.

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

Metabolic Pathways Involvement

3-Methyl-2-oxobutanoate is integral to the metabolism of branched-chain amino acids, specifically valine, leucine, and isoleucine. It is produced during the degradation of these amino acids and serves as a substrate for various enzymatic reactions. The enzyme This compound dehydrogenase catalyzes its conversion into other metabolites, playing a crucial role in energy metabolism and amino acid synthesis .

Case Study: Maple Syrup Urine Disease

Research has shown that abnormalities in the metabolism of this compound are linked to Maple Syrup Urine Disease (MSUD), a metabolic disorder caused by deficiencies in the branched-chain alpha-keto acid dehydrogenase complex. In patients with MSUD, elevated levels of this compound can be detected, leading to neurological complications if not managed properly . Studies have explored dietary interventions and enzyme replacement strategies to mitigate the effects of this disorder .

Therapeutic Applications

Potential in Treatment Strategies

Recent studies have suggested that this compound may have therapeutic potential beyond MSUD. For instance, it has been investigated for its neuroprotective properties and its role in metabolic regulation. Research indicates that modulating levels of this compound could influence outcomes in conditions associated with metabolic dysregulation .

Nutritional Supplementation

Given its role as a metabolic intermediate, this compound is also being explored as a nutritional supplement for athletes and individuals engaged in intense physical activity. Its potential to enhance energy metabolism and recovery post-exercise is under investigation .

Industrial Applications

Biotechnology and Fermentation

In industrial biotechnology, this compound is utilized as a building block for synthesizing various biochemicals. Its derivatives can be produced through fermentation processes using specific microbial strains, which can lead to the development of biofuels or bioplastics . The compound's stability and reactivity make it an attractive candidate for bioconversion processes.

Comparative Analysis with Related Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Oxobutyric Acid | C4H6O3 | Precursor in energy metabolism |

| 3-Hydroxybutyric Acid | C4H8O3 | Involved in ketogenesis |

| 2-Ketoisovaleric Acid | C5H8O3 | Directly related to branched-chain amino acids |

| Acetoacetic Acid | C4H6O3 | Important intermediate in ketone body metabolism |

The distinct structure of this compound allows it to participate uniquely in metabolic pathways compared to other keto acids, highlighting its importance in both health and disease contexts.

Eigenschaften

Molekularformel |

C5H7O3- |

|---|---|

Molekulargewicht |

115.11 g/mol |

IUPAC-Name |

3-methyl-2-oxobutanoate |

InChI |

InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8)/p-1 |

InChI-Schlüssel |

QHKABHOOEWYVLI-UHFFFAOYSA-M |

SMILES |

CC(C)C(=O)C(=O)[O-] |

Kanonische SMILES |

CC(C)C(=O)C(=O)[O-] |

Synonyme |

2-ketoisovalerate 2-oxoisovalerate 3-methyl-2-oxobutanoate 3-methyl-2-oxobutyrate alpha-keto-isovaleric acid alpha-ketoisopentanoic acid alpha-ketoisovalerate alpha-ketoisovalerate, calcium salt alpha-ketoisovalerate, sodium salt alpha-ketoisovaleric acid alpha-ketovaline alpha-oxoisovalerate calcium ketovaline |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.